molecular formula C19H16F2N2O4 B2844497 (E)-methyl 5-(2-cyano-3-(4-(difluoromethoxy)phenyl)acryloyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 315694-34-9

(E)-methyl 5-(2-cyano-3-(4-(difluoromethoxy)phenyl)acryloyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

Numéro de catalogue: B2844497
Numéro CAS: 315694-34-9
Poids moléculaire: 374.344
Clé InChI: OLLQRBOOSAWEJK-MDWZMJQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “(E)-methyl 5-(2-cyano-3-(4-(difluoromethoxy)phenyl)acryloyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate” is a structurally complex pyrrole derivative featuring a methyl ester at position 3, methyl substituents at positions 2 and 4, and an (E)-configured acryloyl group substituted with a cyano and 4-(difluoromethoxy)phenyl moiety. The difluoromethoxy group enhances metabolic stability compared to methoxy analogs, while the acryloyl moiety may facilitate conjugation-based interactions with biological targets .

Propriétés

IUPAC Name

methyl 5-[(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O4/c1-10-15(18(25)26-3)11(2)23-16(10)17(24)13(9-22)8-12-4-6-14(7-5-12)27-19(20)21/h4-8,19,23H,1-3H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLQRBOOSAWEJK-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)OC)C)C(=O)C(=CC2=CC=C(C=C2)OC(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C(=O)OC)C)C(=O)/C(=C/C2=CC=C(C=C2)OC(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(E)-methyl 5-(2-cyano-3-(4-(difluoromethoxy)phenyl)acryloyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrrole core, which is known for its diverse biological activities. The structural components include:

  • Pyrrole ring : A five-membered aromatic ring contributing to the compound's reactivity.
  • Cyano group : Enhances electron-withdrawing properties, potentially increasing biological activity.
  • Difluoromethoxyphenyl group : May influence lipophilicity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis (M. tuberculosis). A study examining various 2,5-dimethylpyrrole derivatives demonstrated that certain analogues showed promising inhibitory effects against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. Notably, compounds with specific substitutions at the pyrrole position exhibited minimum inhibitory concentrations (MICs) ranging from 0.40μg/mL0.40\,\mu g/mL to over 25μg/mL25\,\mu g/mL, illustrating their potential as antimycobacterial agents .

Table 1: Minimum Inhibitory Concentrations (MIC90) of Pyrrole Derivatives Against M. tuberculosis

CompoundR GroupMIC90 (µg/mL)
5a-1.74 ± 0.28
5b-16.26 ± 3.80
5q-0.40 ± 0.03
5r-0.49 ± 0.26

Cytotoxicity Profiles

The cytotoxicity of the compound was assessed against human pulmonary fibroblasts and murine macrophages using the MRC-5 and J774A.1 cell lines respectively. Selectivity indices (SI) were calculated to evaluate the safety profile of the most active compounds. For instance, compound 5r exhibited an excellent SI of 144.86144.86 against macrophages and 177.29177.29 against fibroblasts, indicating low cytotoxicity alongside potent antimicrobial activity .

Table 2: Cytotoxicity and Selectivity Indices of Pyrrole Derivatives

CompoundCytotoxicity (IC50 µg/mL)SI (Macrophages)SI (Fibroblasts)
5n>25--
5q<10--
5r<10144.86177.29

The mechanism by which these pyrrole derivatives exert their antimicrobial effects likely involves interaction with essential bacterial targets such as enzymes or structural proteins critical for bacterial survival and replication. Computational studies suggest that these compounds can bind effectively to targets within the bacterial cell wall synthesis pathway, potentially inhibiting the function of transport proteins involved in mycobacterial lipid biosynthesis .

Case Studies and Research Findings

  • Study on Antitubercular Activity : A systematic evaluation of various pyrrole derivatives led to the identification of new candidates with significant activity against M. tuberculosis strains, including MDR isolates . The research emphasized the importance of structural modifications in enhancing bioactivity.
  • Cytotoxicity Assessment : In vitro studies demonstrated that while some derivatives were effective against M. tuberculosis, they also maintained a favorable safety profile with low cytotoxicity against human cells . This balance is crucial for developing therapeutics that are both effective and safe.

Comparaison Avec Des Composés Similaires

Key Observations :

  • Difluoromethoxy substituents improve metabolic stability over non-fluorinated analogs, as seen in related pyrrolo-pyridazine derivatives .

Physicochemical Properties and Solubility Profiles

Table 2: Physicochemical Comparison

Compound Name Solubility (Estimated) LogP (Predicted) Purity (%) Reference
Target Compound Low (DMSO-soluble) ~3.8 - -
Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate Moderate (aqueous) ~2.5 97.02 (LCMS)
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate High (polar solvents) ~1.2 -

Analysis :

  • The target compound’s low solubility is attributed to its bulky difluoromethoxyphenyl and acryloyl groups, contrasting with smaller substituents (e.g., formyl) in analogs .

Computational and Theoretical Insights

Density functional theory (DFT) studies on analogous compounds highlight:

  • The electron-withdrawing cyano group reduces electron density at the pyrrole ring, increasing electrophilicity for nucleophilic attack .
  • Difluoromethoxy substituents exhibit stronger σ-electron withdrawal than methoxy, stabilizing charge-transfer interactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (E)-methyl 5-(2-cyano-3-(4-(difluoromethoxy)phenyl)acryloyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including cyclocondensation reactions. For example, analogous pyrrole derivatives are synthesized via cyclocondensation of cyanoacrylates with hydrazines or amines in alcoholic media under reflux (6–12 hours), followed by recrystallization for purification . Solvent selection (e.g., ethanol or DMF) and catalysts (e.g., acetic anhydride or triethylamine) are critical for achieving optimal yields .

Q. Which spectroscopic and crystallographic methods are employed to confirm the compound’s structure?

  • Methodological Answer :

  • X-ray crystallography is used to resolve the stereochemistry and confirm the (E)-configuration of the acryloyl group, as demonstrated in structurally related compounds .
  • 1H/13C NMR identifies substituent patterns (e.g., difluoromethoxy protons resonate as doublets at δ 6.8–7.2 ppm, while pyrrole methyl groups appear as singlets at δ 2.1–2.5 ppm) .
  • FT-IR confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, ester C=O at ~1700 cm⁻¹) .

Q. How is the compound’s stability assessed under different storage conditions?

  • Methodological Answer : Accelerated stability studies are conducted under varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–75% RH). Samples are analyzed via HPLC every 30 days to monitor degradation products (e.g., hydrolysis of the ester group). Storage under nitrogen or in desiccators is recommended to mitigate moisture sensitivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Design of Experiments (DoE) evaluates parameters like solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. microwave-assisted heating), and catalyst loading. For instance, triethylamine (10–15 mol%) in DMF at 80°C increases acryloyl coupling efficiency by 20–30% .
  • Recrystallization optimization using mixed solvents (e.g., ethyl acetate/hexane) enhances purity (>98% by HPLC) .

Q. How can contradictions in reported biological activity data (e.g., IC50 variability) be resolved?

  • Methodological Answer :

  • Assay validation : Replicate experiments using standardized protocols (e.g., ATP-based cytotoxicity assays with positive controls like doxorubicin) .
  • Purity verification : Use HPLC-MS to rule out impurities (>95% purity required for reliable bioactivity data) .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like kinases or GPCRs, explaining discrepancies in activity across studies .

Q. What strategies are used to study the compound’s reaction mechanisms (e.g., acryloyl group formation)?

  • Methodological Answer :

  • NMR kinetics : Monitor intermediate formation (e.g., enolate species) during Knoevenagel condensation in deuterated solvents .
  • X-ray crystallography of intermediates : Trapping reactive intermediates (e.g., using low-temperature crystallography) clarifies stereochemical outcomes .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., replacing difluoromethoxy with methoxy or chloro groups) and compare bioactivity .
  • 3D-QSAR models : Use CoMFA/CoMSIA to correlate electronic/steric properties with activity trends .

Q. How to mitigate decomposition during long-term synthetic steps (e.g., ester hydrolysis)?

  • Methodological Answer :

  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation .
  • Low-temperature storage : Store intermediates at -20°C in anhydrous DMSO .
  • Stabilizers : Add radical scavengers (e.g., BHT) during purification to prevent free radical degradation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.